molecular formula C13H13N3O3 B3728400 Methyl 3-(4,6-dimethylpyrimidin-2-ylamino)benzoate

Methyl 3-(4,6-dimethylpyrimidin-2-ylamino)benzoate

Cat. No.: B3728400
M. Wt: 259.26 g/mol
InChI Key: AKWIPSXPQIMQCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4,6-dimethylpyrimidin-2-ylamino)benzoate typically involves the reaction of 3-aminobenzoic acid with 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction . The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4,6-dimethylpyrimidin-2-ylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino)benzoate
  • 3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid
  • 3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol

Uniqueness

Methyl 3-(4,6-dimethylpyrimidin-2-ylamino)benzoate is unique due to its specific substitution pattern on the pyrimidine ring and the benzoate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Overview

Methyl 3-(4,6-dimethylpyrimidin-2-ylamino)benzoate is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a pyrimidine moiety, enhances its potential as a therapeutic agent. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C13H15N3O2\text{C}_{13}\text{H}_{15}\text{N}_3\text{O}_2

This compound exhibits its biological effects primarily through interaction with specific molecular targets. It is known to modulate enzymatic activity by acting as an inhibitor for various enzymes involved in metabolic pathways. The presence of the pyrimidine ring is crucial for binding to these targets, which may include:

  • Enzymes : Inhibition of key metabolic enzymes.
  • Receptors : Modulation of receptor activity, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that compounds with similar structural motifs to this compound have shown promising anticancer properties. For instance:

  • In vitro studies : Analogous compounds have demonstrated cytotoxic effects against various cancer cell lines.
  • Mechanisms : These effects are often attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects:

  • Inhibitory Effects on Cytokines : Studies suggest that it may reduce the production of pro-inflammatory cytokines.
  • Potential Applications : This property positions it as a candidate for treating inflammatory diseases.

Antimicrobial Activity

Some studies have explored the antimicrobial potential of this compound:

  • Bactericidal Effects : The compound may exhibit inhibitory activity against certain bacterial strains.
  • Mechanism : This could involve disruption of bacterial cell wall synthesis or interference with metabolic processes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines,
Anti-inflammatoryReduces pro-inflammatory cytokines,
AntimicrobialInhibits growth of specific bacterial strains,

Case Study 1: Anticancer Efficacy

A study conducted on various analogs of this compound revealed significant cytotoxicity against human breast cancer cells (MCF-7). The results indicated that treatment with these compounds led to a dose-dependent decrease in cell viability, suggesting a robust anticancer effect.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation induced by lipopolysaccharide (LPS), this compound was shown to significantly reduce levels of TNF-alpha and IL-6. This suggests its potential utility in managing inflammatory conditions.

Properties

IUPAC Name

methyl 3-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-8-6-11(17)16-13(14-8)15-10-5-3-4-9(7-10)12(18)19-2/h3-7H,1-2H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWIPSXPQIMQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NC2=CC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(4,6-dimethylpyrimidin-2-ylamino)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(4,6-dimethylpyrimidin-2-ylamino)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(4,6-dimethylpyrimidin-2-ylamino)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(4,6-dimethylpyrimidin-2-ylamino)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(4,6-dimethylpyrimidin-2-ylamino)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(4,6-dimethylpyrimidin-2-ylamino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.